2-(3-Bromo-4-fluorophenyl)ethan-1-amine

Catalog No.
S9025627
CAS No.
M.F
C8H9BrFN
M. Wt
218.07 g/mol
Availability
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2-(3-Bromo-4-fluorophenyl)ethan-1-amine

Product Name

2-(3-Bromo-4-fluorophenyl)ethan-1-amine

IUPAC Name

2-(3-bromo-4-fluorophenyl)ethanamine

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

InChI

InChI=1S/C8H9BrFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3-4,11H2

InChI Key

AOOQMNQPSNSYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)Br)F

2-(3-Bromo-4-fluorophenyl)ethan-1-amine is a chemical compound characterized by the presence of a bromine and fluorine atom on a phenyl ring attached to an ethanamine structure. Its molecular formula is C8H9BrFC_8H_9BrF with a molecular weight of approximately 217.04 g/mol. This compound appears as a white crystalline solid and has notable physical properties, including a melting point ranging from 52 to 57 °C and good solubility in common organic solvents . The compound is known for its potential applications in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, making it useful in synthetic pathways.
  • Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
  • Acylation: The amine can react with acyl chlorides or anhydrides to produce amides, expanding its utility in organic synthesis .
  • Alkylation: The amine group can also participate in alkylation reactions, further diversifying possible derivatives.

The synthesis of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine can be achieved through various methods:

  • Starting Materials: The synthesis typically begins with commercially available 3-bromo-4-fluoroacetophenone.
  • Reductive Amination: This method involves the reaction of the ketone with ammonia or an amine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
  • Direct Amination: Another approach is the direct amination of a suitable precursor using amines under acidic conditions, facilitating the formation of the amine bond .

2-(3-Bromo-4-fluorophenyl)ethan-1-amine serves multiple purposes in various fields:

  • Medicinal Chemistry: It is utilized as an intermediate in the synthesis of biologically active compounds, particularly in developing new pharmaceuticals.
  • Organic Synthesis: The compound acts as a building block for creating more complex molecules through various

Studies focusing on the interactions of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine with biological systems are essential for understanding its potential therapeutic effects. Interaction studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics through animal models to determine efficacy and safety profiles .

These studies help elucidate the mechanism of action and potential side effects associated with this compound.

Several compounds share structural similarities with 2-(3-Bromo-4-fluorophenyl)ethan-1-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(4-Bromo-3-fluorophenyl)ethan-1-amine2138144-10-00.94
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one866862-25-10.93
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one1273595-81-50.93

Uniqueness

The uniqueness of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine lies in its specific combination of bromine and fluorine substituents on the phenyl ring, which may influence its reactivity and biological activity compared to other similar compounds. This distinct substitution pattern could lead to different pharmacological profiles and applications in medicinal chemistry.

Core Structure and Substituent Orientation

The IUPAC name 2-(3-bromo-4-fluorophenyl)ethan-1-amine systematically describes its structure:

  • Phenyl backbone: A benzene ring substituted with bromine at position 3 and fluorine at position 4.
  • Ethanamine side chain: A two-carbon chain (-CH$$2$$-CH$$2$$-) terminating in a primary amine (-NH$$_2$$) group, attached to the phenyl ring at position 2.

The molecular formula is C$$8$$H$$9$$BrFN, with a molecular weight of 218.07 g/mol. Key structural features include:

  • Halogen substituents: Bromine (atomic radius 1.85 Å) and fluorine (0.64 Å) create steric and electronic asymmetry on the aromatic ring.
  • Amine positioning: The terminal amine group enables hydrogen bonding and salt formation, critical for solubility and reactivity.

Comparative Structural Analysis

Property1-(3-Bromo-4-fluorophenyl)ethan-1-amineβ-Bromo-4-fluoro-N,N-dimethylbenzeneethanamine
Substituent positions3-Br, 4-F on phenyl; amine at C14-F, β-Br on ethyl chain; N,N-dimethylated
Molecular formulaC$$8$$H$$9$$BrFNC$${10}$$H$${13}$$BrFN
Functional groupsPrimary amineTertiary amine

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.99024 g/mol

Monoisotopic Mass

216.99024 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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